molecular formula C20H24N6O6 B1193739 SZU101

SZU101

Cat. No.: B1193739
M. Wt: 444.45
InChI Key: OEKLNHZTYKSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SZU101 is a novel adenine-based small-molecule Toll-like receptor 7 (TLR7) agonist developed for its immunomodulatory and antitumor properties. It selectively activates TLR7, a pattern recognition receptor expressed in immune cells such as dendritic cells (DCs), macrophages, and B cells, triggering downstream signaling pathways like MyD88-dependent NF-κB activation . This mechanism induces robust cytokine production (e.g., IL-12, TNF-α, IFN-γ) from innate and adaptive immune cells, enhancing systemic antitumor immunity and reducing immunosuppressive elements like regulatory T cells (Tregs) in the tumor microenvironment .

This compound has demonstrated efficacy in multiple preclinical models:

  • Antitumor Activity: In murine 4T1 breast cancer models, intratumoral this compound injections suppressed local and distant tumor growth, increased CD8+/CD4+ T cell infiltration, and induced tumor-specific cytotoxic T lymphocyte (CTL) responses .
  • Adjuvant Utility: It has been conjugated with tumor-associated antigens and chemotherapeutic agents (e.g., doxorubicin, ibrutinib) to enhance vaccine efficacy and targeted therapy .

Scientific Research Applications

Antitumor Activity

  • In Vivo Studies : Research has shown that SZU101 effectively inhibits tumor growth in various mouse models. For instance, in studies involving 4T1 tumor-bearing mice, this compound was administered intratumorally, leading to a significant reduction in tumor size compared to control groups. The treatment not only affected local tumors but also inhibited the growth of distant metastases, indicating a systemic immune activation effect .
  • Cytokine Production : this compound has been reported to stimulate the production of key cytokines such as TNF-α and IFN-γ in a dose-dependent manner. These cytokines are critical for enhancing antitumor immunity and have been linked to improved outcomes in cancer therapy .

Case Study 1: Efficacy in Murine Models

A study investigated the effects of this compound on mice with implanted 4T1 tumors. Mice treated with this compound exhibited:

  • Increased CD8+ T Cell Activation : Flow cytometry analysis showed a higher percentage of CD3+/CD8+ T cells in the this compound group compared to controls.
  • Enhanced Cytotoxicity : Splenic lymphocytes from this compound-treated mice displayed increased cytotoxic activity against tumor cells, indicating effective immune priming .

Case Study 2: Combination Therapy

This compound has also been explored in combination with other therapeutic agents, such as JQ-1, a BRD4 inhibitor. In this context:

  • Synergistic Effects : The combination therapy demonstrated enhanced antitumor effects compared to either agent alone, suggesting that this compound can potentiate the efficacy of existing cancer treatments .

Table 1: Summary of Antitumor Effects of this compound in Preclinical Studies

Study ReferenceTumor ModelAdministration RouteTumor Size ReductionImmune Response Indicators
4T1IntratumoralSignificantIncreased CD8+ T Cells
CT26SystemicModerateElevated TNF-α levels
MelanomaIntratumoral + i.p.SignificantEnhanced PD-L1 expression

Q & A

Basic Research Questions

Q. What methodologies are recommended for assessing SZU101’s TLR7 activation efficacy in vitro?

To evaluate this compound’s TLR7 agonist activity, researchers should employ in vitro immune cell assays, such as dendritic cell (DC) or macrophage activation assays. Key steps include:

  • Cell culture : Use immortalized immune cell lines (e.g., RAW264.7 macrophages) or primary cells isolated from murine models.
  • Dose-response curves : Test this compound across a concentration range (e.g., 0.1–10 μM) to determine half-maximal effective concentration (EC₅₀).
  • Cytokine profiling : Quantify pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA or multiplex assays .
  • Control groups : Include TLR7 knockout cells or competitive inhibitors (e.g., TLR7 antagonists) to confirm specificity .

Q. What experimental protocols ensure reproducibility when conjugating this compound with tumor-associated antigens?

Reproducibility requires strict adherence to synthetic chemistry protocols:

  • Conjugation chemistry : Use carbodiimide crosslinkers (e.g., EDC/NHS) to covalently link this compound to antigens via amine or carboxyl groups.
  • Purification : Validate conjugation efficiency using HPLC or MALDI-TOF mass spectrometry.
  • Characterization : Include NMR and FTIR to confirm structural integrity. For vaccine studies, ensure antigen-SZU101 conjugates are documented in supplementary materials with reaction yields and purity thresholds (>95%) .

Q. How should researchers design initial in vivo studies to evaluate this compound’s antitumor effects?

  • Model selection : Use syngeneic tumor models (e.g., lymphoma or breast cancer in BALB/c mice) to assess immune-mediated responses.
  • Dosing regimen : Administer this compound intraperitoneally (e.g., 5 mg/kg, 3× weekly) alongside control groups (vehicle-only and TLR7-deficient mice).
  • Endpoints : Measure tumor volume, survival rates, and immune infiltration via flow cytometry (e.g., CD8+ T cells, NK cells) .

Advanced Research Questions

Q. What strategies resolve contradictory data in this compound-induced immune response assays?

Contradictions may arise from variability in cell types or assay conditions. Mitigation strategies include:

  • Cross-validation : Repeat experiments across multiple cell lines or primary cells from different donors.
  • Multiparametric analysis : Combine cytokine profiling with transcriptomic data (e.g., RNA-seq) to identify TLR7 pathway activation markers.
  • Meta-analysis : Compare results with published studies using similar TLR7 agonists (e.g., imidazoquinolines) to contextualize findings .

Q. How can this compound dosing be optimized in combination therapies to balance efficacy and toxicity?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Use staggered dosing schedules (e.g., this compound administered 24h before chemotherapy) to maximize immune priming.
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and cytokine storms in preclinical models. Adjust doses if >20% weight loss or severe inflammation occurs.
  • Synergy assays : Apply Chou-Talalay combination indices to quantify interactions between this compound and drugs like doxorubicin or ibrutinib .

Q. What methodologies validate the long-term immunological memory induced by this compound-based vaccines?

  • Challenge-rechallenge experiments : Re-expose cured mice to the same tumor cell line after 60–90 days to assess memory T-cell responses.
  • Tetramer staining : Quantify antigen-specific CD8+ T cells in lymphoid organs.
  • Transcriptomic profiling : Use single-cell RNA-seq to identify memory T-cell clusters and exhaustion markers (e.g., PD-1, TIM-3) .

Q. Data Integrity & Reporting

Q. How should researchers document this compound-related data to ensure reproducibility and compliance with academic standards?

  • Experimental details : Report batch numbers, solvent systems, and storage conditions (−20°C in anhydrous DMSO).
  • Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; provide raw data in supplementary files.
  • Ethical compliance : Include animal ethics committee approval IDs and ARRIVE guidelines checklist for in vivo studies .

Q. What criteria distinguish high-quality this compound research for publication in top-tier journals?

  • Mechanistic depth : Link TLR7 activation to downstream immune pathways (e.g., NF-κB, IRF7) via Western blot or CRISPR knockout models.
  • Translational relevance : Include humanized mouse models or patient-derived organoids to bridge preclinical and clinical gaps.
  • Data transparency : Share RNA-seq datasets on repositories like GEO and provide step-by-step protocols in supplementary materials .

Q. Tables

Parameter Recommended Protocol Reference
TLR7 activation (EC₅₀)1–5 μM in RAW264.7 macrophages
Conjugation efficiency>90% via HPLC
In vivo dosing5 mg/kg, 3× weekly (i.p.)
Toxicity threshold<15% body weight loss in 14 days

Comparison with Similar Compounds

Comparison with Similar TLR7 Agonists

Structural and Functional Differences

Compound Structure Class TLR Selectivity Key Features References
SZU101 Adenine derivative TLR7 Induces 23-fold TLR7/NF-κB activation; stimulates IL-12, TNF-α, IFN-γ; dual antitumor/antiviral activity
Loxoribine Guanosine analog TLR7 Orally bioavailable; antiviral and antitumor effects via IFN-α induction
SZU-106 Small molecule TLR7 Activates NF-κB pathway; less characterized in vivo compared to this compound
Imiquimod Imidazoquinoline TLR7/8 FDA-approved for skin cancer; topical use limits systemic application

Mechanistic and Efficacy Comparisons

Cytokine Induction Profile :

  • This compound outperforms LPS (a TLR4 agonist) in stimulating IL-12 and TNF-α from bone marrow-derived DCs (BMDCs) at 5–50 μM concentrations .
  • Unlike imiquimod, which primarily activates local immune responses, this compound induces systemic immunity, suppressing both primary and metastatic tumors .

Safety and Limitations: this compound caused splenomegaly in murine models, suggesting immune activation-related toxicity, whereas imiquimod’s topical use minimizes systemic side effects .

Key Advantages of this compound

  • Systemic Immune Activation : Local administration triggers abscopal effects, suppressing untreated tumors via enhanced CD8+ T cell activity and reduced Tregs .
  • Synergy with Chemotherapy : Conjugates with doxorubicin or ibrutinib improve tumor targeting and reduce off-target toxicity .

Areas for Optimization

  • Bioavailability : Unlike oral Loxoribine, this compound requires localized delivery (e.g., intratumoral injection), limiting its clinical adaptability .
  • Toxicity Management: Splenomegaly and cytokine release syndrome risks necessitate dose optimization .

Properties

Molecular Formula

C20H24N6O6

Molecular Weight

444.45

IUPAC Name

4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)

InChI Key

OEKLNHZTYKSMFV-UHFFFAOYSA-N

SMILES

O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SZU-101;  SZU 101;  SZU101

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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